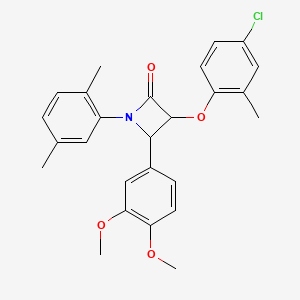![molecular formula C27H22IN3O2 B11609519 2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-6-iodo-3-(4-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B11609519.png)
2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-6-iodo-3-(4-methoxyphenyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-6-iodo-3-(4-methoxyphenyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes an indole moiety, an iodo-substituted quinazolinone core, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-6-iodo-3-(4-methoxyphenyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Synthesis of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.
Iodination: The iodination of the quinazolinone core can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Coupling Reaction: The final step involves the coupling of the indole moiety with the iodinated quinazolinone core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-6-iodo-3-(4-methoxyphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.
Substitution: The iodo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Sodium azide, potassium cyanide, thiols, dimethyl sulfoxide, and acetone.
Major Products Formed
Oxidation: Quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinazolinone derivatives with hydrogenated functional groups.
Substitution: Quinazolinone derivatives with substituted functional groups replacing the iodo group.
Scientific Research Applications
2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-6-iodo-3-(4-methoxyphenyl)quinazolin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Biological Research: It is used as a probe to study the interactions between proteins and small molecules, particularly in the context of signal transduction and cellular communication.
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting materials.
Pharmacology: Research is conducted to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-6-iodo-3-(4-methoxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to downstream effects on cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- **2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-6-chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-one
- **2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-6-bromo-3-(4-methoxyphenyl)quinazolin-4(3H)-one
- **2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-6-fluoro-3-(4-methoxyphenyl)quinazolin-4(3H)-one
Uniqueness
The uniqueness of 2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-6-iodo-3-(4-methoxyphenyl)quinazolin-4(3H)-one lies in its iodo substitution, which can significantly influence its reactivity and biological activity. The presence of the iodo group can enhance the compound’s ability to participate in halogen bonding, which can be crucial for its interaction with biological targets. Additionally, the iodo group can be selectively substituted with other functional groups, providing a versatile platform for the development of new derivatives with improved properties.
Properties
Molecular Formula |
C27H22IN3O2 |
|---|---|
Molecular Weight |
547.4 g/mol |
IUPAC Name |
2-[(E)-2-(1,2-dimethylindol-3-yl)ethenyl]-6-iodo-3-(4-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C27H22IN3O2/c1-17-21(22-6-4-5-7-25(22)30(17)2)13-15-26-29-24-14-8-18(28)16-23(24)27(32)31(26)19-9-11-20(33-3)12-10-19/h4-16H,1-3H3/b15-13+ |
InChI Key |
GZCYKGSBUOKDLN-FYWRMAATSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1C)/C=C/C3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC=C(C=C5)OC |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C=CC3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(4-Hydroxy-3,5-dimethoxyphenyl)[(6-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL](/img/structure/B11609438.png)
![(3-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetonitrile](/img/structure/B11609445.png)

![(4Z)-4-{[(2,3-dimethylphenyl)amino]methylidene}-2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione](/img/structure/B11609449.png)
![6-(2,3-Dichlorophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11609452.png)
![4-(3-Methylphenyl)-1-sulfanyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one](/img/structure/B11609456.png)
![6-Chlorobenzo[a]phenoxazin-5-one](/img/structure/B11609458.png)

![(7Z)-3-(3-bromophenyl)-7-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11609483.png)
![4-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11609484.png)
![(3E)-6-chloro-3-[2-(4-nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11609487.png)
![(4E)-4-[5-chloro-2-(prop-2-en-1-yloxy)benzylidene]-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11609510.png)

![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B11609514.png)
